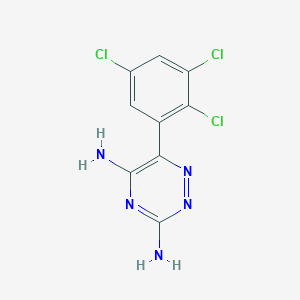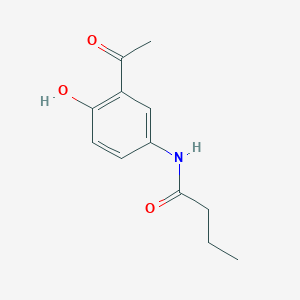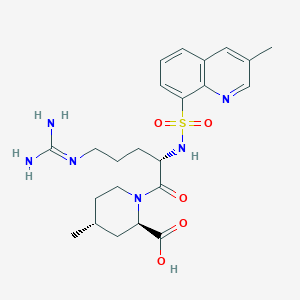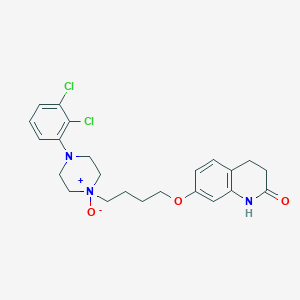
21R-Argatroban
Overview
Description
Argatroban is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly effective in the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban is a small molecule that selectively inhibits thrombin, a key enzyme in the coagulation cascade .
Mechanism of Action
Target of Action
21R-Argatroban, also known as Argatroban, is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme involved in the blood clotting process .
Mode of Action
Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions , including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin . Argatroban is highly selective for thrombin with an inhibitory constant (Ki) of 0.04 µM .
Biochemical Pathways
The inhibition of thrombin by Argatroban affects several biochemical pathways. It inhibits the conversion of soluble fibrinogen to insoluble fibrin, the chief ingredient of clots . It also prevents the activation of factors V and VIII, which are critical cofactors in the “tenase” and prothrombinase complexes that catalyze the formation of factors Xa and IIa (thrombin), respectively . This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Pharmacokinetics
Argatroban is given intravenously and drug plasma concentrations reach steady state in 1–3 hours . It distributes mainly in the extracellular fluid as evidenced by an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .
Result of Action
The inhibition of thrombin by Argatroban results in profound effects on hemostasis . It prevents the formation of blood clots, making it a potent anticoagulant . In vitro assays have demonstrated that Argatroban treatment results in decreased cell growth, colony-forming ability, adhesion, and migration .
Action Environment
The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Pharmacokinetics of argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine . Furthermore, the action of Argatroban can be influenced by the patient’s health status. For example, in patients with hepatic impairment, the clearance of Argatroban is reduced, leading to increased plasma concentrations .
Biochemical Analysis
Biochemical Properties
21R-Argatroban interacts with enzymes, proteins, and other biomolecules in biochemical reactions. It binds to the thrombin active site and inhibits thrombin-catalyzed or -induced reactions . These reactions include fibrin formation, activation of coagulation factors (V, VIII, and XIII), activation of protein C, and platelet aggregation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an anticoagulant . Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its inhibition of thrombin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by rapidly and reversibly binding to the thrombin active site . This binding inhibits thrombin-catalyzed or -induced reactions, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:
Adsorption: Argatroban is adsorbed using a strong basic ion exchange resin.
Elution and Concentration: The compound is eluted and concentrated under reduced pressure.
Neutralization and Catalytic Hydrogenation: The eluate is neutralized with an acid solution, followed by catalytic hydrogenation using palladium on carbon.
Recrystallization: The solution is slowly cooled to room temperature, leading to recrystallization, and then dried at 60-80°C.
Industrial Production Methods: The industrial production of argatroban follows similar steps but is optimized for large-scale production. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions: Argatroban primarily undergoes:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of argatroban .
Scientific Research Applications
Argatroban has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thrombin inhibition and anticoagulant mechanisms.
Biology: Investigated for its effects on cellular processes involving thrombin.
Industry: Utilized in the development of new anticoagulant therapies and in the study of coagulation pathways.
Comparison with Similar Compounds
Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.
Lepirudin: A recombinant hirudin used for anticoagulation in patients with heparin-induced thrombocytopenia.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.
Uniqueness of Argatroban: Argatroban is unique due to its reversible binding to thrombin and its suitability for patients with renal dysfunction, as it is metabolized in the liver . This makes it a preferred choice in specific clinical scenarios where other anticoagulants may not be suitable.
Properties
IUPAC Name |
1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860975 | |
| Record name | 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121785-71-5 | |
| Record name | 121785-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)




![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)


